3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile
Description
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8Cl2F3N5O/c20-13-2-1-3-14(21)16(13)17-12(8-25)18(30-27-17)15-9-29(28-26-15)11-6-4-10(5-7-11)19(22,23)24/h1-7,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKFUWVZVRTXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)C3=CN(N=N3)C4=CC=C(C=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8Cl2F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the isoxazole ring: This step involves the cyclization of an appropriate precursor, such as a β-keto nitrile, under suitable conditions.
Coupling of the dichlorophenyl and trifluoromethylphenyl groups: This can be done using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of high-throughput screening techniques and automation to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, into amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The incorporation of the triazole moiety in this compound suggests potential activity against a range of pathogens. Studies have shown that similar triazole derivatives can act as effective antibacterial agents against strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Properties
Triazoles are well-known for their antifungal effects. Compounds similar to 3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile have been documented to inhibit the growth of fungi by interfering with ergosterol biosynthesis, making them valuable in treating fungal infections .
Anti-inflammatory Effects
Some studies suggest that triazole derivatives possess anti-inflammatory properties. The presence of the isoxazole group may enhance these effects, indicating potential for developing anti-inflammatory drugs .
Pesticide Development
The structure of this compound allows for the exploration of its efficacy as a pesticide. The chlorinated phenyl groups can enhance the biological activity against pests while minimizing toxicity to non-target organisms. Research into similar compounds has shown promising results in controlling agricultural pests .
Polymeric Applications
The unique chemical structure of this compound may also find applications in material science. Its ability to form stable bonds could be exploited in creating advanced materials with specific mechanical properties .
Summary of Key Findings
| Application Area | Potential Uses | Supporting Studies |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and antifungal agents | , |
| Agrochemicals | Pesticide development | |
| Material Science | Advanced materials with enhanced stability |
Case Study 1: Antimicrobial Efficacy
A study conducted on triazole derivatives demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) lower than traditional antibiotics against resistant bacterial strains. This suggests that this compound could be developed into a novel antibiotic agent.
Case Study 2: Pesticidal Activity
Research on chlorinated phenyl compounds has shown significant effectiveness in pest control applications. The structural characteristics of this compound can be optimized for enhanced efficacy while ensuring environmental safety.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds:
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) Structural Features: Pyrazole ring with sulfinyl and nitrile groups. Substituents: 2,6-Dichloro-4-(trifluoromethyl)phenyl enhances lipophilicity and insecticidal activity. Activity: Broad-spectrum insecticide targeting GABA receptors .
4-(4-Methylphenyl)-5-(2-Phenyl-1,3-Benzoxazol-5-yl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (Compound 6c)
- Structural Features : Triazole-thione fused with benzoxazole.
- Substituents : Methylphenyl and benzoxazole improve antimicrobial potency.
- Activity : Strong antifungal activity against Candida albicans (100% inhibition at 0.05% concentration) .
1-Isopropyl-3-(4-Phenyl-1H-1,2,3-Triazol-1-yl)-1H-Pyrazole-4-Carbonitrile
- Structural Features : Pyrazole-triazole hybrid synthesized via CuAAC.
- Substituents : Isopropyl group increases steric bulk, affecting solubility.
- Synthesis : 90% yield using copper sulfate/sodium ascorbate catalysis .
Comparative Analysis:
Electronic and Steric Effects
- Trifluoromethyl Groups : Present in both the target compound and fipronil, these groups enhance electronegativity, metabolic stability, and membrane penetration .
- Dichlorophenyl vs. Bromophenyl : The target compound’s 2,6-dichlorophenyl may offer higher lipophilicity compared to brominated analogs (e.g., ), affecting bioavailability.
- Triazole vs.
Biological Activity
The compound 3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure
The compound features a complex structure characterized by:
- A triazole ring : Known for its biological activity.
- An isoxazole moiety : Contributing to its pharmacological properties.
- Chlorine and trifluoromethyl substituents : Enhancing bioactivity through electronic effects.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains with promising results:
- Minimum Inhibitory Concentrations (MIC) : Studies reported MIC values ranging from to against pathogens such as Staphylococcus aureus and Escherichia coli .
- Comparison with Standard Drugs : The compound showed superior activity compared to traditional antibiotics like norfloxacin and chloromycin .
Anticancer Activity
The anticancer potential of the compound has been evaluated in several studies:
- Cytotoxicity Assays : It demonstrated significant cytotoxic effects on cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast carcinoma), with IC50 values below .
- Mechanism of Action : The proposed mechanism involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce levels of cytokines such as TNF-alpha and IL-6 in vitro .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives, including the target compound. The results indicated that it outperformed several commercially available antibiotics in inhibiting bacterial growth.
| Compound | Bacterial Strain | MIC () |
|---|---|---|
| Target | S. aureus | 0.125 |
| Target | E. coli | 1 |
| Norfloxacin | S. aureus | 8 |
| Chloromycin | E. coli | 16 |
Study 2: Anticancer Activity
In another study focusing on cancer cell lines, the compound was assessed for its cytotoxicity:
| Cell Line | IC50 () |
|---|---|
| HCT-116 | < 3.0 |
| MCF-7 | < 3.0 |
Mechanistic Insights
Molecular docking studies suggest that the binding affinity of the compound to target enzymes involved in cancer progression is significantly higher than that of standard chemotherapeutics. This suggests a strong potential for development as an anticancer agent.
Q & A
Q. What are the common synthetic routes for synthesizing 3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in for analogous triazole-pyrazole hybrids. This step often uses copper sulfate and sodium ascorbate in a THF/water solvent system .
- Step 2 : Condensation reactions to assemble the isoxazole core. highlights condensation steps (e.g., ester hydrolysis, decarboxylation) for structurally related pyrazolecarbonitriles .
- Step 3 : Functionalization of the dichlorophenyl group via nucleophilic aromatic substitution or cross-coupling reactions.
- Key Considerations : Monitor reaction temperatures (e.g., 50°C for CuAAC) and use flash chromatography (cyclohexane/ethyl acetate gradients) for purification .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) resolve substituent patterns, such as triazole proton singlet signals (~8.0–8.4 ppm) and trifluoromethyl group splitting .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-FAB) confirms molecular weight (e.g., [M+H]+ peak at m/z 363.1170) .
- Infrared Spectroscopy (IR) : Detects nitrile (C≡N) stretches (~2238 cm⁻¹) and triazole ring vibrations (~1543 cm⁻¹) .
- Purity Assessment : Use HPLC with UV detection or TLC (Rf values in solvent systems like cyclohexane/ethyl acetate) .
Q. What structural features influence the compound’s reactivity and stability?
- Methodological Answer :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and dichlorophenyl groups increase electrophilicity, favoring nucleophilic attack at the isoxazole carbon .
- Triazole Ring : The 1,2,3-triazole moiety enhances π-π stacking with biological targets but may hydrolyze under strong acidic/basic conditions .
- Nitrile Group : Susceptible to reduction or nucleophilic substitution; stability tests in solvents like DMSO or aqueous buffers are recommended .
Advanced Research Questions
Q. How can researchers optimize reaction yields when conflicting literature reports exist for similar compounds?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent ratios) systematically. For example, achieved 79% yield by optimizing CuAAC conditions (1.3 equiv alkyne, 50°C) .
- In Situ Monitoring : Employ techniques like FT-IR or LC-MS to track intermediate formation and adjust conditions in real time.
- Controlled Replication : Reproduce literature protocols with strict adherence to reported parameters before introducing modifications .
Q. How should contradictory biological activity data across studies be addressed?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), concentrations, and incubation times. notes that derivatives like fipronil show activity variations due to assay-specific parameters .
- Purity Validation : Confirm compound integrity via HPLC (>95% purity) and exclude degradation products using stability studies (e.g., 48-hour exposure to light or humidity) .
- Structural Analog Comparison : Test activity of analogs (e.g., pyrazole or triazole substitutions) to identify critical pharmacophores .
Q. What computational methods predict interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., GABA receptors, as suggested by fipronil analogs in ) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability and conformational changes.
- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors .
Q. What systematic approaches are recommended for designing structure-activity relationship (SAR) studies?
- Methodological Answer :
- Scaffold Diversification : Synthesize analogs with substitutions at the dichlorophenyl (e.g., -F or -CH₃) or triazole positions (e.g., alkyl vs. aryl groups) .
- Biological Profiling : Test analogs against a panel of targets (e.g., kinases, ion channels) using high-throughput screening.
- Data Clustering : Apply principal component analysis (PCA) to identify clusters of activity and infer key structural determinants .
Q. How can degradation pathways be analyzed under varying environmental or physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, or oxidative/reductive agents (e.g., H₂O₂ or NaBH₄).
- LC-HRMS Analysis : Identify degradation products (e.g., hydrolysis of the nitrile to amide) and propose pathways .
- Ecotoxicity Assessment : Use OECD guidelines to evaluate degradation in soil/water systems, considering metabolites’ persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
